molecular formula C10H12N2O2 B1614822 Benzamide, N-(1-carbamoylethyl)-, DL- CAS No. 24250-70-2

Benzamide, N-(1-carbamoylethyl)-, DL-

Cat. No.: B1614822
CAS No.: 24250-70-2
M. Wt: 192.21 g/mol
InChI Key: ZWDNWUISPPRMSS-UHFFFAOYSA-N
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Description

Benzamide, N-(1-carbamoylethyl)-, DL- is a synthetic organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of both a benzamide and a carbamoylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1-carbamoylethyl)-, DL- typically involves the reaction of benzamide with an appropriate carbamoylating agent. One common method is the reaction of benzamide with ethyl cyanoacetate under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of Benzamide, N-(1-carbamoylethyl)-, DL- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1-carbamoylethyl)-, DL- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Benzamide, N-(1-carbamoylethyl)-, DL- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(1-carbamoylethyl)-, DL- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of enzymes involved in metabolic processes, such as those regulating glucose and lipid metabolism . The compound may also exert its effects by influencing signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-carbamoyl-2-phenyl-ethyl) butyramide
  • N-(2′-fluoro-5′- ( (2- ( ( (S)-1- ( (2S,4R)-4-hydroxy-2- ( ( (S)-1- (4- (4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)carbamoyl)-4- ( (3S,5R)-3,4,5-trimethylpiperazin-1-yl)- [1,1′-biphenyl]-3-yl)-6-oxo 4- (trifluoromethyl)-1,6-dihydropyridine-3-carboxamide

Uniqueness

Benzamide, N-(1-carbamoylethyl)-, DL- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzamide and carbamoylethyl groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-(1-amino-1-oxopropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(9(11)13)12-10(14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDNWUISPPRMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947078
Record name N-(1-Hydroxy-1-iminopropan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24250-70-2
Record name Benzamide, N-(1-carbamoylethyl)-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-iminopropan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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